molecular formula C18H16N4O2 B2859008 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-97-4

4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2859008
CAS No.: 2097888-97-4
M. Wt: 320.352
InChI Key: UVOKBMUCJKRLQM-UHFFFAOYSA-N
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Description

4-(1H-Indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a hybrid architecture combining an indole scaffold and a piperazine core, both of which are privileged structures in pharmacology known for their versatility in interacting with biological targets . The indole moiety is a prevalent structure in pharmaceuticals and is frequently investigated for its diverse biological activities, which can include anticancer, antimicrobial, and antiviral effects . Notably, indole-2-carboxamide derivatives have been explored as inhibitors for various targets, such as neurotropic alphaviruses, demonstrating the value of this scaffold in developing novel therapeutic agents . Similarly, the piperazine ring is a common feature in many bioactive molecules, contributing to favorable physicochemical properties and molecular recognition . The integration of a pyridin-3-yl group further enhances the molecule's potential for structure-activity relationship (SAR) studies. This specific molecular framework makes it a valuable chemical tool for researchers screening for new enzyme inhibitors or receptor modulators, optimizing lead compounds for improved potency and metabolic stability, and studying the role of such hybrid structures in chemical biology. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1H-indole-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)14-5-3-7-19-11-14)18(24)16-10-13-4-1-2-6-15(13)20-16/h1-7,10-11,20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOKBMUCJKRLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Coupling with Piperazine: The indole derivative can be coupled with a piperazine derivative using a coupling reagent like EDCI or DCC in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the carbonyl group or other reducible sites.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO₄, or H₂O₂.

    Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Physicochemical Properties

The compound exhibits unique physicochemical properties that influence its biological activity. These include:

  • Hydrophobicity : The presence of the indole and pyridine rings contributes to its lipophilicity, which is crucial for membrane permeability.
  • Hydrogen Bonding : The carbonyl and nitrogen functionalities allow for potential hydrogen bonding with biological targets, enhancing binding affinity.

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, can act as serotonin receptor modulators. Studies have shown that compounds with similar structures exhibit significant antidepressant-like effects in animal models, suggesting potential applications in treating depression and anxiety disorders .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit specific cancer cell lines has been demonstrated through molecular docking studies and cytotoxicity assays, indicating a promising avenue for cancer therapy .

Conventional Synthesis

Traditional methods involve multi-step reactions starting from commercially available indole and piperazine derivatives, utilizing coupling reactions under controlled conditions to achieve the desired product .

Green Chemistry Approaches

Emerging eco-friendly synthesis methods have been developed to minimize environmental impact while maximizing yield. These methods often utilize benign solvents and catalysts to enhance reaction efficiency .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of piperazine derivatives, including 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one. The study utilized behavioral tests in rodents to assess efficacy, revealing significant improvements in depressive-like behavior compared to control groups .

Case Study 2: Anticancer Efficacy

In a recent investigation, the compound was subjected to in vitro testing against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest being explored through molecular assays .

Summary of Findings

The compound This compound shows promise across several therapeutic areas, particularly in antidepressant and anticancer research. Its unique chemical structure facilitates interactions with biological targets, making it a valuable candidate for further development.

Application AreaFindings
AntidepressantSignificant improvement in depressive-like behavior in animal models
AnticancerDose-dependent inhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiparasitic Drug Development

(S)-(4-Chlorophenyl)-1-(4-(4-(Trifluoromethyl)Phenyl)-Piperazin-1-yl)-2-(Pyridin-3-yl)Ethanone (UDO) and N-[4-(Trifluoromethyl)Phenyl]-N-[1-[5-(Trifluoromethyl)-2-Pyridyl]-4-Piperidyl]Pyridin-3-Amine (UDD)
  • Structural Similarities : Both UDO and UDD share a pyridin-3-yl group and piperazine/piperidine core, analogous to the target compound.
  • Functional Differences: UDO/UDD incorporate trifluoromethylphenyl substituents, enhancing lipophilicity and CYP51 inhibition potency against Trypanosoma cruzi. In contrast, the indole-2-carbonyl group in the target compound may favor interactions with heme cofactors in CYP51 .
  • Biological Activity : UDO/UDD exhibit IC₅₀ values comparable to posaconazole (a clinical antifungal), while the target compound’s efficacy remains unquantified in available literature.
Table 1: Key Properties of Antiparasitic Piperazine Derivatives
Compound Molecular Formula Molecular Weight Key Substituents Biological Target Source
4-(1H-Indole-2-carbonyl)-1-(Pyridin-3-yl)Piperazin-2-One C₁₈H₁₅N₅O₂ 349.35 Indole-2-carbonyl, pyridin-3-yl CYP51 (hypothesized) Synthetic
UDO C₂₆H₂₂ClF₃N₄O 521.92 4-Chlorophenyl, trifluoromethyl CYP51 (T. cruzi)
UDD C₂₃H₂₂F₆N₆ 528.46 Trifluoromethylpyridyl CYP51 (T. cruzi)

Cytotoxic Piperazinone Derivatives

Compounds such as methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate () highlight the role of halogenated aryl groups in enhancing cytotoxicity.

  • Synthetic Routes: Similar to the target compound, these derivatives are synthesized via nucleophilic substitution (e.g., potassium carbonate-mediated reactions).
  • Bioactivity : Chlorophenyl-substituted derivatives exhibit cytotoxic effects against cancer cell lines, whereas the indole-pyridine hybrid may prioritize enzyme inhibition over direct cytotoxicity.

Heterocyclic Compounds with Indole and Pyridine Moieties

6-(4-Methylpiperazin-1-yl)-1H-Indole ()
  • Structural Contrast: Lacks the piperazinone core and carbonyl group but shares the indole and piperazine motifs.
  • Pharmacological Implications : The methylpiperazine group may improve solubility, but the absence of a pyridine ring limits its binding versatility compared to the target compound .
5-Chloroisoxazolo[4,5-b]Pyridin-3-Amine ()

Patent Derivatives with Piperazine/Pyridine Scaffolds ()

EU Patent 2023/39 describes derivatives like 7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which share the piperazine core but incorporate pyrimidinone rings instead of indole.

  • Substituent Effects : Ethyl or hydroxyethyl groups on the piperazine ring (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]) enhance hydrophilicity, whereas the target compound’s indole-2-carbonyl group may favor hydrophobic binding pockets .

Thiazole-Piperazine Hybrids ()

JNJ-42226314 ([1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone) demonstrates:

  • Structural Complexity : Incorporates azetidine and thiazole rings, increasing steric hindrance compared to the target compound.
  • Therapeutic Potential: Targets unknown but likely distinct from CYP51 due to thiazole’s electron-withdrawing effects .

Biological Activity

4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, a pyridine ring, and a piperazine core, making it a candidate for various pharmacological applications. Understanding its biological activity is crucial for its development as a therapeutic agent.

The molecular formula of this compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of 320.3 g/mol. The structure includes functional groups that are often associated with biological activity, such as the indole and piperazine rings, which are known for their roles in drug design.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indole and piperazine have been shown to induce apoptosis in cancer cell lines such as MCF-7. In vivo studies demonstrated that these compounds can suppress tumor growth in mice models, indicating their potential as anticancer agents .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and proliferation.
  • Induction of Apoptosis : Flow cytometry analyses have shown that compounds with similar structures can lead to increased rates of apoptosis in cancer cells.

A study reported an IC50 value of approximately 25.72 μM for related compounds against cancer cell lines, suggesting moderate potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural Feature Effect on Activity
Indole MoietyEnhances binding affinity to biological targets
Piperazine CoreContributes to receptor binding and selectivity
Pyridine RingModulates pharmacokinetic properties

Compounds with variations in the substitution patterns on the indole or piperazine rings often exhibit differing levels of biological activity, highlighting the importance of SAR studies in drug development .

Case Study 1: Anticancer Efficacy

In a recent experimental study, derivatives of the compound were tested against various cancer cell lines. The results showed that specific substitutions on the piperazine ring significantly enhanced cytotoxicity compared to the parent compound. For example, a derivative with a methoxy group on the pyridine ring exhibited an IC50 value of 15 μM against U87 glioblastoma cells, demonstrating improved efficacy over other analogs .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of related compounds on dopamine receptors. It was found that certain derivatives had high selectivity for D4 dopamine receptors, which are implicated in various neuropsychiatric disorders. The Ki value for one such derivative was reported at 1.9 nM, indicating strong binding affinity .

Q & A

Q. What are the recommended synthetic routes for 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step protocols, including amide bond formation between indole-2-carboxylic acid derivatives and piperazine intermediates. Key steps include:

  • Coupling reactions : Use coupling agents like HATU or EDCI/HOBt for carbonyl activation .
  • Piperazine functionalization : Introduce the pyridin-3-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Optimization : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) to improve yields .

Q. How should researchers characterize the structural integrity of this compound?

Employ a combination of spectroscopic and chromatographic methods:

  • NMR : Confirm piperazine ring conformation (δ 3.0–4.0 ppm for N-CH2 groups) and indole aromatic protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray crystallography : Resolve crystal structure to assign stereochemistry, if applicable .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
  • First aid : For skin exposure, wash immediately with water for 15 minutes; seek medical attention for persistent irritation .

Q. How can researchers preliminarily assess the compound’s biological activity?

  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .
  • Target binding : Use fluorescence polarization or SPR to evaluate affinity for receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can contradictory data in biological activity between this compound and its analogs be resolved?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., indole benzyl groups or pyridine substitution patterns) and compare bioactivity .
  • Crystallographic analysis : Resolve target-bound structures to identify critical binding interactions (e.g., hydrogen bonds with indole NH or pyridine N) .
  • Meta-analysis : Aggregate data from multiple assays to distinguish assay-specific artifacts from true pharmacological trends .

Q. What advanced analytical strategies are recommended for detecting degradation products or impurities?

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradants .
  • Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and track degradation kinetics .
  • Forced degradation : Apply acid/base hydrolysis, oxidative stress (H2O2), and photolysis to profile impurity pathways .

Q. How can computational methods enhance the understanding of this compound’s mechanism?

  • Molecular docking : Predict binding modes to targets like 5-HT receptors using AutoDock Vina or Schrödinger .
  • MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability .
  • QSAR modeling : Corrogate electronic (e.g., logP) and steric descriptors (e.g., polar surface area) with activity data .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

  • Flow chemistry : Implement continuous flow reactors for exothermic or air-sensitive steps .
  • Catalyst optimization : Screen heterogeneous catalysts (e.g., Pd/C) for recyclability in cross-coupling reactions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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